molecular formula C14H12BrN3O2 B3724670 5-Bromo-N'-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide

5-Bromo-N'-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B3724670
M. Wt: 334.17 g/mol
InChI Key: LQDDBOQMOBKLPE-IDUWFGFVSA-N
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Description

5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group on the phenyl ring, as well as a pyridine ring. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-5-methylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-formyl-5-methylphenylpyridine-3-carbohydrazide.

    Reduction: Formation of 5-bromo-2-hydroxy-5-methylphenylmethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The presence of the hydroxy and methyl groups on the phenyl ring, as well as the pyridine ring, contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide

Uniqueness

5-Bromo-N’-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the hydroxy group can enhance its ability to form hydrogen bonds and interact with metal ions, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-[(Z)-(2-hydroxy-5-methylphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-9-2-3-13(19)10(4-9)7-17-18-14(20)11-5-12(15)8-16-6-11/h2-8,19H,1H3,(H,18,20)/b17-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDDBOQMOBKLPE-IDUWFGFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N\NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-N'-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide
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5-Bromo-N'-[(Z)-(2-hydroxy-5-methylphenyl)methylidene]pyridine-3-carbohydrazide

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